

Fmoc-S-methyl-L-cysteine stability indicating methods

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Compound Focus: Fmoc-S-Methyl-L-Cysteine

CAS No.: 138021-87-1

Cat. No.: S726533

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Compound Profile and Role in Peptide Synthesis

Fmoc-S-methyl-L-cysteine is a protected cysteine derivative used in **Solid-Phase Peptide Synthesis (SPPS)** [1]. Its key characteristics are:

- **Primary Function:** The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group, while the S-methyl group protects the thiol (-SH) side chain of cysteine during peptide chain assembly [1]. This protection is crucial to prevent unwanted side reactions like oxidation or the formation of incorrect disulfide bonds [2] [3].
- **Research Applications:** It is significant in studying redox mechanisms, metal-binding properties, creating self-assembling peptides for nanomaterials, and investigating post-translational modifications [1].

Reference Methodology for a Related Compound

While a dedicated method for **Fmoc-S-methyl-L-cysteine** is not available, a fully validated **stability-indicating HPLC method for Methylseleno-L-cysteine (I-SeMC)** is documented [4]. This method can be a strong technical foundation for developing an assay for your target compound, as both are non-proteinogenic, sulfur-containing cysteine analogs.

The table below summarizes the key validation parameters for this reference method [4]:

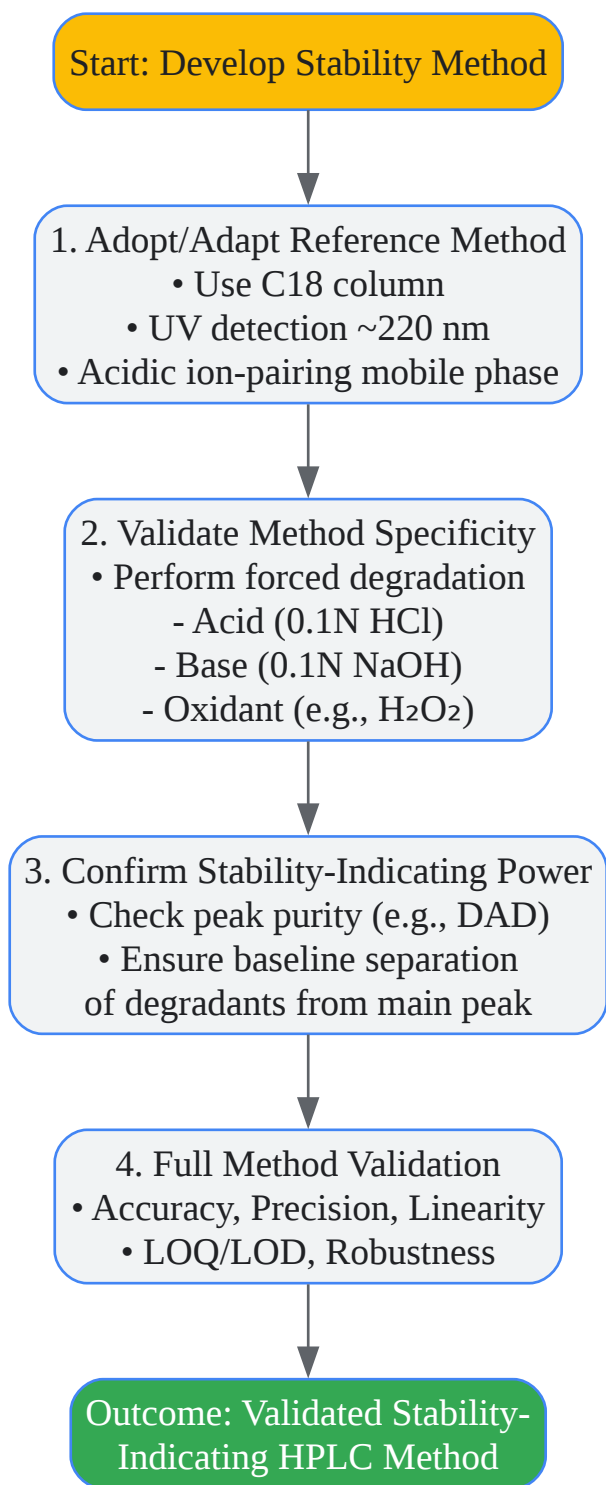
| Validation Parameter | Result for Bulk Drug | Result for Drug Product |
|-----------------------------|--|-------------------------|
| Accuracy | 99-100% | 98-99% |
| Method Precision | <1% RSD | 3% RSD |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (or 0.002 µg on column) | |
| Detection Wavelength | 220 nm | |
| Forced Degradation Studies | Performed under acid, base, and oxidative conditions | |

Detailed Experimental Protocol [4]:

- **Instrumentation:** HPLC with UV detection.
- **Column:** Phenomenex Gemini C18 (150 x 4.6 mm, 3.0 µm).
- **Mobile Phase:** Isocratic elution with a mixture of 85:15 (v/v) buffer (0.3% phosphoric acid and 5 g/L sodium 1-octanesulfonate in water) and methanol.
- **Flow Rate:** 1.0 mL/min.
- **Sample Preparation:** The bulk drug or drug product is dissolved in the mobile phase at a concentration of about 0.1 mg/mL.
- **Analysis:** The total runtime is 35 minutes, with the analyte eluting at approximately 16 minutes.
- **Specificity:** The method's stability-indicating nature was confirmed through forced degradation studies using 0.1 N NaOH (base), 0.1 N HCl (acid), and 0.003% H₂O₂ (oxidant) over about 24 hours.

How to Proceed with Your Analysis

Since a direct method is not published, you will likely need to adapt an existing protocol. Here is a logical workflow to guide your experimentation, based on the information found.



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- **Leverage the Reference Method:** The protocol for Methylseleno-L-cysteine is an excellent starting point due to the structural similarity [4]. You can begin by using these conditions and then optimize parameters like mobile phase composition, gradient, and pH for **Fmoc-S-methyl-L-cysteine**.

- **Explore Other Techniques:** The literature also describes an **LC-MS/MS method** for quantifying the deprotected form, **S-methyl-L-cysteine**, in biological fluids [5]. If your analysis requires higher sensitivity or specificity for complex mixtures, mass spectrometry is a powerful alternative to explore.

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References

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